N-(3-chloro-4-methylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinic acid.
Coupling Reaction: The amine group of 3-chloro-4-methylaniline is coupled with the carboxylic acid group of 2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)isonicotinamide
- N-(4-methylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is unique due to the presence of both the chloro and tetrahydropyran groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-13-2-3-16(11-17(13)20)22-19(23)15-4-7-21-18(10-15)25-12-14-5-8-24-9-6-14/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNJCHDRRPKWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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